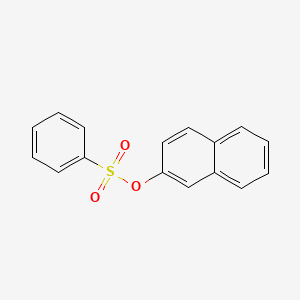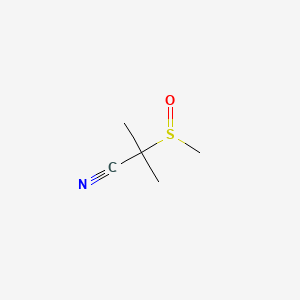
Naphthalen-2-yl-benzolsulfonat
Übersicht
Beschreibung
Naphthalen-2-yl benzenesulfonate is a useful research compound. Its molecular formula is C16H12O3S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
The exact mass of the compound Naphthalen-2-yl benzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Naphthalen-2-yl benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-2-yl benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazol-4-carboxylat” wurde mit ausgezeichneter Ausbeute und hoher Regioselektivität über die Kupfer(I)-katalysierte Alkin-Azid-Cycloadditionsreaktion synthetisiert . Dies deutet darauf hin, dass ähnliche Verbindungen in der organischen Synthese, insbesondere in Reaktionen, die kupferkatalysierte Cycloadditionen beinhalten, eingesetzt werden könnten .
Arzneimittelentwicklung
“Naphthalen-2-yl 3,5-Dinitrobenzoat” wurde als potenzieller Medikamentenkandidat für die Alzheimer-Krankheit untersucht . Dies deutet darauf hin, dass ähnliche Verbindungen potenzielle Anwendungen bei der Entwicklung neuer Medikamente haben könnten, insbesondere für neurodegenerative Erkrankungen .
Toxizitätsstudien
Die gleiche Verbindung wurde auch in Toxizitätsstudien eingesetzt, darunter akute, subakute Toxizität und Teratogenitätsstudien . Dies deutet darauf hin, dass ähnliche Verbindungen in der Toxizitätsprüfung eingesetzt werden könnten, die ein entscheidender Bestandteil der Arzneimittelentwicklung ist .
Fluoreszierende Materialien
Eine Reihe neuartiger 9,10-Di(naphthalen-2-yl)anthracen-Derivate wurde als blaue fluoreszierende Emissionsmaterialien konzipiert und synthetisiert . Dies deutet darauf hin, dass ähnliche Verbindungen bei der Entwicklung neuer fluoreszierender Materialien eingesetzt werden könnten, die in verschiedenen Bereichen Anwendung finden, darunter Optoelektronik und Bioimaging .
Enzyminhibitoren
Verbindungen mit ähnlichen Strukturen sind als Peptid-Enzyminhibitoren bekannt, da sie die Übergangszustände von Aminen und Estern in biologischen Prozessen nachahmen können . Dies deutet darauf hin, dass ähnliche Verbindungen bei der Entwicklung neuer Enzyminhibitoren eingesetzt werden könnten, die in verschiedenen Bereichen Anwendung finden, darunter Medizin und Biochemie .
Chelatoren
Die Wasserstoff-Akzeptor- und -Donor-Funktion ähnlicher Verbindungen verleiht ihnen auch chelatierende Eigenschaften mit pharmakologischen Zielstrukturen . Dies deutet darauf hin, dass ähnliche Verbindungen als Chelatoren eingesetzt werden könnten, die in verschiedenen Bereichen Anwendung finden, darunter Medizin und Umweltwissenschaften .
Wirkmechanismus
Target of Action
Naphthalen-2-yl benzenesulfonate is a complex compound with potential biological activity. It’s worth noting that benzenesulfonic acid derivatives have been evaluated as inhibitors of human neutrophil elastase (hNE), a proteinase involved in the immune response .
Mode of Action
Benzenesulfonic acid derivatives have been shown to act as competitive inhibitors of hne, suggesting they bind to the active site of the enzyme and prevent its normal substrate from binding .
Biochemical Pathways
The inhibition of hne can impact the immune response, particularly in conditions such as acute respiratory distress syndrome (ards) . hNE is involved in the degradation of a range of proteins, including extracellular matrix proteins and many important plasma proteins .
Result of Action
The inhibition of hne by benzenesulfonic acid derivatives can potentially modulate the immune response and impact conditions such as ards .
Biochemische Analyse
Biochemical Properties
Naphthalen-2-yl benzenesulfonate has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has shown promising binding with the acetylcholinesterase enzyme (AChE)
Cellular Effects
The effects of Naphthalen-2-yl benzenesulfonate on cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind with the acetylcholinesterase enzyme, which could lead to changes in enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Studies are being conducted to determine the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Research on the dosage effects of Naphthalen-2-yl benzenesulfonate in animal models is ongoing. Current studies are focused on determining any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that it interacts with, and any effects it may have on metabolic flux or metabolite levels .
Transport and Distribution
Research is being conducted to understand how Naphthalen-2-yl benzenesulfonate is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
naphthalen-2-yl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-20(18,16-8-2-1-3-9-16)19-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYRSMVRQUWBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324425 | |
| Record name | naphthalen-2-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15161-07-6 | |
| Record name | NSC406688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalen-2-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide hydrochloride](/img/structure/B1652528.png)
![5-(Benzylsulfanyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B1652529.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile](/img/structure/B1652531.png)


![N-[5-(1,2-dithiolan-3-yl)pentanoyl]valine](/img/structure/B1652536.png)
![Benzothiazole, 2-[4-(1H-imidazol-4-yl)-1-piperidinyl]-](/img/structure/B1652538.png)






